2-[2-[(4-Fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-[2-[(4-Fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide is a heterocyclic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with fluorophenyl and methylsulfanyl groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(4-Fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the pyrimidinone derivative with 4-methylbenzylamine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield. The reaction conditions are carefully monitored, including temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(4-Fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidinone core can be reduced to form corresponding alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
2-[2-[(4-Fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting WRN helicase.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, as a WRN helicase inhibitor, it binds to the enzyme’s active site, preventing its normal function in DNA repair and replication . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately inducing cell death. The pathways involved include the disruption of DNA repair mechanisms and the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[(4-Chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide
- 2-[2-[(4-Bromophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide
Uniqueness
Compared to its analogs, 2-[2-[(4-Fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to its molecular targets, improve metabolic stability, and increase lipophilicity, making it a more potent and effective inhibitor.
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-14-2-4-15(5-3-14)12-23-19(26)10-18-11-20(27)25-21(24-18)28-13-16-6-8-17(22)9-7-16/h2-9,11H,10,12-13H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVLVHLDSQBFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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